2,4,5-T-2-ethylhexyl ester
Overview
Description
2,4,5-Trichlorophenoxyacetic acid 2-ethylhexyl ester, commonly known as 2,4,5-T 2-ethylhexyl ester, is a synthetic organic compound. It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, which is a type of chlorophenoxy herbicide. This compound has been widely used in agriculture for the control of broadleaf weeds and woody plants .
Preparation Methods
The synthesis of 2,4,5-trichlorophenoxyacetic acid 2-ethylhexyl ester involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial production methods involve similar processes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
2,4,5-Trichlorophenoxyacetic acid 2-ethylhexyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,5-Trichlorophenoxyacetic acid 2-ethylhexyl ester has been extensively studied for its applications in various fields:
Agriculture: It is used as a herbicide to control broadleaf weeds and woody plants in crops, pastures, and forests.
Environmental Science: Research has focused on its environmental impact, including its persistence in soil and water and its effects on non-target organisms.
Analytical Chemistry: The compound is used as a standard in analytical methods for the detection and quantification of chlorophenoxy herbicides in environmental samples.
Mechanism of Action
The herbicidal activity of 2,4,5-trichlorophenoxyacetic acid 2-ethylhexyl ester is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation. This leads to abnormal growth patterns, tissue necrosis, and ultimately plant death . The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation .
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid 2-ethylhexyl ester is similar to other chlorophenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar mechanisms of action but differing in its chemical structure and specific applications.
The uniqueness of 2,4,5-trichlorophenoxyacetic acid 2-ethylhexyl ester lies in its specific ester form, which affects its volatility, solubility, and overall effectiveness as a herbicide .
Properties
IUPAC Name |
2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-5-6-11(4-2)9-22-16(20)10-21-15-8-13(18)12(17)7-14(15)19/h7-8,11H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELUOHPQMJXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041329 | |
Record name | 2,4,5-T 2-Ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-47-8 | |
Record name | 2,4,5-T 2-Ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1928-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-T-2-ethylhexyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-T 2-Ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 2,4,5-trichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-T-etexyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G492O3LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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